molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone

Cat. No. B2705756
Key on ui cas rn: 120309-50-4
M. Wt: 384.27
InChI Key: QCIVVBFXHLJKNK-UHFFFAOYSA-N
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Patent
US08653124B2

Procedure details

2,2,2-trichloro-1-(4,5-dibromo-1-methyl-1H-pyrrol-2-yl)-ethanone 14 (1.00 g, 2.60 mmol), anhydrous potassium carbonate (0.719 g, 5.20 mmol), and anhydrous methanol (20 mL) were charged into a reaction flask. The resulting suspension was stirred for 16 h at room temperature upon which the reaction was quenched with water (10 mL). The methanol was removed under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and water (20 mL). The organic layer was subsequently washed with sat. NaHCO3 (2×30 mL), brine (2×20 mL), dried over anhydrous sodium sulfate, and filtered. Evaporation of the filtrate yielded the title compound (0.710 g, 92%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.05 (s, 1H), 3.90 (s, 3H), 3.76 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ 159.38, 123.62, 118.51, 113.93, 98.06, 51.58, 35.78; HRMS (FAB) calcd for C7H7Br2NO2 (M+) 294.8844, found 294.8861.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.719 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[C:3]([C:5]1[N:6]([CH3:12])[C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4].[C:15](=O)([O-])[O-:16].[K+].[K+]>CO>[CH3:15][O:16][C:3]([C:5]1[N:6]([CH3:12])[C:7]([Br:11])=[C:8]([Br:10])[CH:9]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC(C(=O)C=1N(C(=C(C1)Br)Br)C)(Cl)Cl
Name
Quantity
0.719 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 16 h at room temperature upon which the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water (10 mL)
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (100 mL) and water (20 mL)
WASH
Type
WASH
Details
The organic layer was subsequently washed with sat. NaHCO3 (2×30 mL), brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C=1N(C(=C(C1)Br)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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